Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile
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Overview
Description
Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a hexahydroisoxazolo ring fused with an oxazine ring and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO2.HClO4 in ethanol as the solvent . Another approach involves the use of alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H imidazol-2-one .
Industrial Production Methods
Industrial production of this compound may involve scalable multicomponent reactions under optimized conditions to ensure high yield and purity. The use of green chemistry principles, such as catalyst-free reactions and visible light-promoted synthesis, can also be employed to enhance sustainability and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the ring structure.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown that this compound can bind to active sites of enzymes, such as cyclooxygenase-2 (COX-2), with high affinity .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazines: These compounds share the oxazine ring structure and exhibit similar chemical reactivity and applications.
3,6-Dihydro-2H-1,2-oxazines: These compounds have a similar ring structure and are used in similar applications, such as organic synthesis and medicinal chemistry.
Uniqueness
Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile is unique due to its specific ring fusion and the presence of a carbonitrile group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2R,3aS)-3a-methyl-3,4,5,6-tetrahydro-2H-[1,2]oxazolo[2,3-b]oxazine-2-carbonitrile |
InChI |
InChI=1S/C8H12N2O2/c1-8-3-2-4-11-10(8)12-7(5-8)6-9/h7H,2-5H2,1H3/t7-,8+/m1/s1 |
InChI Key |
RWKXMCOFPQULDH-SFYZADRCSA-N |
Isomeric SMILES |
C[C@@]12CCCON1O[C@H](C2)C#N |
Canonical SMILES |
CC12CCCON1OC(C2)C#N |
Origin of Product |
United States |
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